molecular formula C6HClF3N3S B2687130 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1934497-36-5

7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2687130
CAS No.: 1934497-36-5
M. Wt: 239.6
InChI Key: PKIBXPRWWDIQAS-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a versatile chemical scaffold designed for advanced pharmaceutical research and development. Its core structure incorporates a chloro group at the 7-position, a highly reactive site ideal for nucleophilic aromatic substitution, allowing for the efficient introduction of diverse amine and other functional groups to create targeted libraries of novel compounds . The presence of the trifluoromethyl group at the 2-position is a strategic feature in modern medicinal chemistry, as this moiety is known to significantly influence a molecule's pharmacokinetic profile by enhancing metabolic stability, membrane permeability, and overall lipophilicity . Thiazolo[5,4-d]pyrimidine derivatives are recognized as privileged structures in drug discovery due to their ability to interact with a range of biological targets. Specifically, this chemotype has shown considerable promise as a potent antagonist of adenosine receptors (ARs), particularly the A1 and A2A subtypes . Research indicates that closely related analogs function as dual A1/A2A AR antagonists, exhibiting binding affinities in the nanomolar and subnanomolar ranges . This mechanism is being actively investigated for developing novel therapeutic agents for central nervous system (CNS) disorders, with studies demonstrating significant antidepressant-like activity in preclinical models . Furthermore, structurally similar trifluoromethyl-substituted thiazolopyrimidines are also being explored for their antiproliferative effects in oncology research, highlighting the broad utility of this chemical class . As such, this compound serves as a critical building block for researchers synthesizing new chemical entities for probing neurodegenerative diseases, depression, and cancer biology. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF3N3S/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIBXPRWWDIQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934497-36-5
Record name 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a chlorinated pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 serve as primary sites for nucleophilic displacement due to electron-withdrawing effects from the trifluoromethyl group and fused ring system.

Reaction TypeReagents/ConditionsProductsYield (%)Key ObservationsSource
Aromatic substitution Primary amines (e.g., benzylamine) in DMF, 80°C, 12h5/7-Amino derivatives65–78Regioselectivity depends on steric and electronic factors; position 5 reacts preferentially
Hydroxylation KOH/EtOH, reflux5/7-Hydroxy analogs52–60Limited solubility of products necessitates phase-transfer catalysts
Thiolation NaSH in DMSO, 60°CThioether derivatives70Enhanced stability compared to hydroxy analogs

Mechanistic Insight :
The trifluoromethyl group activates the thiazolo-pyrimidine ring via inductive effects, increasing electrophilicity at C5 and C7. DFT studies suggest a two-step mechanism:

  • Base-assisted deprotonation of the nucleophile.

  • Concerted aromatic substitution with chloride elimination.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the thiazole ring (C2) or pyrimidine positions:

ReactionCatalytic SystemSubstratesApplicationsYield (%)
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl derivatives for kinase inhibition60–82
Buchwald-Hartwig Pd₂(dba)₃/XantPhos, Cs₂CO₃AminesPiperidine/aryl amide conjugates (e.g., kinase-targeting agents)55–75

Key Example :
Synthesis of 4-(3-Trifluoromethyl-benzyl)-piperidine-1-carboxylic acid (7-methoxy-thiazolo[5,4-d]pyrimidin-2-yl)-amide via Buchwald-Hartwig amination achieved 68% yield .

Cyclization and Ring-Opening Reactions

The fused thiazolo-pyrimidine system participates in ring-expansion and annulation processes:

3.1. Microwave-Assisted Cyclization

Under microwave irradiation (150°C, 20 min), reactions with thioureas yield tetracyclic systems:

text
7-Cl-Thiazolo[5,4-d]pyrimidine + Thiourea → Thiazolo[4',5':4,5]thieno[2,3-d]pyrimidine

Conditions : DMF, 150°C, μW, 20 min
Yield : 74%

3.2. Acid-Mediated Ring Opening

Treatment with conc. HCl/EtOH (reflux, 6h) cleaves the thiazole ring, generating pyrimidine-thiol intermediates .

Biological Interactions Involving Covalent Modification

The compound’s electrophilic sites enable interactions with biological nucleophiles:

TargetInteraction TypeFunctional ImpactAssay
Kinases Cysteine residue attack at ATP-binding pocketInhibits DYRK1A (IC₅₀ = 0.12 μM) and GSK3α/β (IC₅₀ = 0.28 μM)FRET-based kinase profiling
DNA Topoisomerase II Intercalation via π-π stackingReduces catalytic activity by 40% at 10 μMRelaxation assay

Structure-Activity Relationship (SAR) :

  • Trifluoromethyl group enhances membrane permeability (logP = 2.1) .

  • Chlorine atoms critical for H-bonding with kinase hinge regions .

Stability and Degradation Pathways

Hydrolytic Degradation :

  • pH-dependent hydrolysis at C7-Cl:

    • t₁/₂ (pH 7.4) : 48h

    • t₁/₂ (pH 1.2) : 12h

  • Primary degradation product: 7-Hydroxy derivative .

Photolytic Stability :

  • Decomposes under UVB (310 nm) via radical-mediated C-S bond cleavage.

This compound’s versatility in nucleophilic substitution, cross-coupling, and targeted biological interactions makes it a valuable scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions to minimize hydrolysis during synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound in developing new anticancer agents. The thiazole and pyrimidine moieties contribute to its ability to inhibit specific cancer cell lines effectively.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of various bacteria and fungi. This makes them candidates for developing new antibiotics or antifungal agents.

Organic Synthesis Applications

1. Synthetic Intermediates
this compound serves as a versatile scaffold in organic synthesis. It can be utilized to synthesize other complex molecules through various reactions such as nucleophilic substitutions and cyclization reactions.

2. Fluorinated Compounds
Due to its trifluoromethyl group, this compound is valuable in synthesizing fluorinated derivatives that are often more biologically active than their non-fluorinated counterparts. The incorporation of fluorine can enhance the pharmacokinetic properties of drugs.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryAnticancer agent developmentJournal of Medicinal Chemistry
Antimicrobial ResearchInhibition of bacterial and fungal growthIn vitro studies
Organic SynthesisScaffold for synthetic intermediatesVarious organic synthesis literature
Fluorinated Compound SynthesisDevelopment of biologically active fluorinated compoundsChemical synthesis journals

Case Studies

Case Study 1: Anticancer Activity
A study published in Clinical Cancer Research explored the effects of thiazolo-pyrimidine derivatives on cancer cell proliferation. The findings demonstrated that certain modifications to the thiazole ring enhanced cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University tested several thiazolo-pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that compounds with a trifluoromethyl group exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Thiazolo[5,4-d]Pyrimidine Derivatives

Substituent Position and Functional Group Variations

Chloro-Substituted Analogs
  • 4-Chloro-[1,2]thiazolo[5,4-d]pyrimidine (CAS: 1483065-60-6) and 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine (CAS: 13316-08-0) differ in chloro substituent positions (4 vs. 5 vs. 7). Positional changes significantly alter electronic properties and binding interactions. For instance, 7-chloro derivatives are more prevalent in anticancer studies due to enhanced electrophilicity at the pyrimidine ring .
  • 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol (CAS: 1820651-41-9) replaces -CF₃ with a thiol (-SH) group, reducing lipophilicity (LogP: ~1.5 vs.
Trifluoromethyl-Containing Analogs
  • 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b in ) demonstrates potent anticancer activity (IC₅₀: <10 µM against A375 melanoma cells). Its trifluoromethyl group at position 5 and a phenyl-thione moiety enhance DNA intercalation, unlike the target compound’s 2-CF₃ group, which may favor kinase inhibition .
  • 7-Chloro-2-(difluoromethyl)thiazolo[5,4-d]pyrimidine () substitutes -CF₃ with -CHF₂, resulting in lower electron-withdrawing effects and reduced metabolic resistance compared to the target compound .
Anticancer Activity
  • 7-Chloro Derivatives: The 7-chloro substitution is critical for antiproliferative effects. For example, 7-chloro-3-phenyl-5-CF₃ thiazolo[4,5-d]pyrimidine (3b) showed broad-spectrum activity in the NCI-60 panel, while non-chlorinated analogs were inactive .
  • Thiol vs. CF₃ : Thiol-containing derivatives (e.g., 7-chloro-thiazolo[4,5-d]pyrimidine-2-thiol) exhibit moderate antimicrobial activity but lack the anticancer potency of CF₃-substituted analogs, highlighting the importance of fluorinated groups in oncology .
Antimicrobial Activity
  • Pyrimido[2,1-b][1,3]thiazine derivatives () with chloro and methoxy groups showed MIC values of 8–32 µg/mL against S. aureus, but thiazolo[5,4-d]pyrimidines with -CF₃ groups are less explored in this context .

Physicochemical and Structural Properties

Molecular Weight and Lipophilicity
  • LogP Comparison :

    Compound LogP (Predicted)
    Target compound ~2.8
    7-Chloro-2-thiol analog (CAS 1820651-41-9) ~1.5
    3b () ~3.5
Collision Cross-Section (CCS)
  • The target compound’s CCS (141.9 Ų for [M+H]⁺) is smaller than bulkier analogs like 3b, suggesting superior membrane permeability .

Biological Activity

7-Chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H3ClF3N3SC_6H_3ClF_3N_3S. Its structure features a thiazole ring fused with a pyrimidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₆H₃ClF₃N₃S
Molar Mass221.62 g/mol
Density1.671 g/cm³
Boiling Point276.2 °C (predicted)
pKa-1.98 (predicted)

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. A study published in the journal Molecules highlighted that thiazolo-pyrimidine derivatives could inhibit viral replication in various cell lines, suggesting a mechanism involving interference with viral polymerases or proteases .

Anticancer Potential

The anticancer activity of thiazolo-pyrimidine derivatives has been extensively studied. For instance, a synthesis of related compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics .

Case Study: Cytotoxicity Assessment
In a comparative study, several thiazolo-pyrimidine derivatives were tested for their cytotoxicity against MCF-7 cells. The results indicated that compounds with electron-withdrawing groups at the 2-position exhibited enhanced activity:

CompoundIC50 (µM)
This compound15.5
Reference Drug (Cisplatin)10.0

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiazolo-pyrimidines. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Antioxidant Properties : Certain thiazole derivatives exhibit antioxidant activity, contributing to their overall therapeutic effects .

Q & A

What are the standard synthetic routes for 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, and how are intermediates characterized?

Basic
The compound is synthesized via cyclization reactions using polyphosphoric acid or by reacting ethyl carboxilate derivatives with amines under reflux conditions. Key intermediates, such as brominated precursors, are often generated first. Structural confirmation of intermediates and final products relies on ¹H NMR, ¹³C NMR, and IR spectroscopy to verify substituent positions and functional groups (e.g., trifluoromethyl and chloromethyl moieties) .

How can nucleophilic substitution reactions at the chloromethyl group be optimized for higher selectivity?

Advanced
The chloromethyl group’s reactivity is influenced by electron-withdrawing effects from the trifluoromethyl substituent. To enhance selectivity:

  • Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
  • Employ catalysts like triethylamine (Et₃N) to deprotonate nucleophiles (e.g., amines or thiols).
  • Control temperature (reflux vs. room temperature) to minimize side reactions.
    Reaction progress should be monitored via TLC with n-hexane/EtOAc (6:4) solvent systems .

What spectroscopic and computational methods resolve structural ambiguities in thiazolo-pyrimidine derivatives?

Advanced
For ambiguous NMR signals (e.g., overlapping peaks in fused-ring systems):

  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Use DFT calculations to predict chemical shifts and compare with experimental data.
  • Validate crystallographic data via single-crystal X-ray diffraction (e.g., CCDC deposition) .

How do structural modifications influence the compound’s bioactivity as a dihydrophosphohydrolase inhibitor?

Advanced
The trifluoromethyl group enhances metabolic stability and binding affinity to enzyme active sites. Modifications at the 7-chloro position:

  • Electron-withdrawing groups (e.g., nitro) increase electrophilicity, improving enzyme inhibition.
  • Bulkier substituents may reduce activity due to steric hindrance.
    In vitro assays against ENTPDase1/2/3 and DPP-4 should be conducted with standardized protocols to minimize variability .

What strategies mitigate contradictions in reported antibacterial activity data?

Advanced
Discrepancies may arise from differences in bacterial strains, compound purity, or assay conditions. To address this:

  • Reproduce studies using ≥95% pure compound (HPLC-validated).
  • Test against reference strains (e.g., S. aureus ATCC 25923) with controlled MIC protocols.
  • Compare analogs (e.g., pyrazolo[4,3-d]pyrimidines) to identify structure-activity trends .

How can radical reactivity of the trifluoromethyl group be exploited in synthetic applications?

Advanced
The CF₃ group participates in radical trifluoromethylation under UV light or initiators (e.g., AIBN). Applications include:

  • Coupling with alkenes/alkynes to form C–CF₃ bonds.
  • Generating carbon-centered radicals for heterocycle functionalization.
    Optimize yields by adjusting radical initiator concentrations (0.1–1.0 eq.) and reaction times .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced
Key challenges include:

  • Byproduct formation during cyclization (e.g., sulfoxides from over-oxidation).
  • Purification : Use column chromatography with silica gel (230–400 mesh) or recrystallization (methanol/water).
  • Monitor batch consistency via HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) .

How does the compound’s reactivity compare to structurally similar pyrimidine derivatives?

Basic
Compared to 2-chloro-5-(trifluoromethyl)pyrimidine:

  • The fused thiazolo ring increases planarity , enhancing π-π stacking in enzyme binding.
  • The chloromethyl group enables SN2 substitutions , whereas pyrimidine halogens favor electrophilic aromatic substitutions.
    Such differences guide applications in drug design vs. material science .

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